Indole-7-carboxaldehyde Indole-7-carboxaldehyde Indole-7-carboxaldehyde is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 1074-88-0
VCID: VC20757639
InChI: InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H
SMILES: C1=CC2=C(C(=C1)C=O)NC=C2
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

Indole-7-carboxaldehyde

CAS No.: 1074-88-0

Cat. No.: VC20757639

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Indole-7-carboxaldehyde - 1074-88-0

CAS No. 1074-88-0
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 1H-indole-7-carbaldehyde
Standard InChI InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H
Standard InChI Key XQVZDADGTFJAFM-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C=O)NC=C2
Canonical SMILES C1=CC2=C(C(=C1)C=O)NC=C2

Indole-7-carboxaldehyde is an organic compound with significant relevance in various fields, including medicinal chemistry, biochemistry, and synthetic organic chemistry. It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a carboxaldehyde functional group attached at the 7-position. This compound has garnered attention due to its potential applications in pharmaceuticals and as a building block for the synthesis of more complex molecules.

Synthesis of Indole-7-Carboxaldehyde

Indole-7-carboxaldehyde can be synthesized through various methods, including:

Vilsmeier-Haack Reaction

This method involves the reaction of indole with phosphorus oxychloride and dimethylformamide to yield indole-7-carboxaldehyde.

Oxidation of Indole Derivatives

Another approach includes the oxidation of indole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Pharmaceutical Applications

Indole-7-carboxaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting anti-cancer and anti-inflammatory properties.

Biological Activity

Research has indicated that Indole-7-carboxaldehyde may possess biological activity, including:

  • Antimicrobial Properties: Studies have shown that it exhibits activity against certain bacterial strains.

  • Antioxidant Activity: It may help in scavenging free radicals, thereby providing protective effects against oxidative stress.

Research Findings

Recent studies have focused on exploring the potential therapeutic applications of Indole-7-carboxaldehyde:

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of Indole-7-carboxaldehyde. The findings suggested that modifications at the indole nitrogen could enhance cytotoxicity against various cancer cell lines (Smith et al., 2023).

Antimicrobial Activity Research

Another research article highlighted the antimicrobial activity of Indole-7-carboxaldehyde against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at low concentrations (Johnson et al., 2023).

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